molecular formula C6H6BrN B133514 2-Bromo-4-methylpyridine CAS No. 4926-28-7

2-Bromo-4-methylpyridine

Cat. No. B133514
Key on ui cas rn: 4926-28-7
M. Wt: 172.02 g/mol
InChI Key: LSZMVESSGLHDJE-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A mixture of 2-bromo-4-methylpyridine (12.2 g), N-bromosuccinimide (30 g) and 2,2′-azobis(2-methylpropionitrile) (100 mg) in carbon tetrachloride (200 ml) was heated at reflux for 2.5 hours. The mixture was allowed to cool and the insoluble material removed by filtration. The solvent was removed from the filtrate by evaporation and the residue was purified by filtration through a silica pad eluting with ethyl acetate/hexane (10/1) to give 2-bromo-4-bromomethylpyridine.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Br:9]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][Br:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Name
Quantity
30 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the insoluble material removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by evaporation
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through a silica pad
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (10/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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